molecular formula C11H10N4O B14473944 2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 67624-31-1

2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14473944
CAS No.: 67624-31-1
M. Wt: 214.22 g/mol
InChI Key: IKJJODUJXPPULF-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring attached to a hydrazone moiety, which is further connected to a cyclohexadienone structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-methylcyclohexa-2,5-dien-1-one with pyrimidin-2-ylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.

Scientific Research Applications

2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with DNA and RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[2-(pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
  • 2-Methyl-4-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Uniqueness

Compared to similar compounds, 2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its interaction with biological targets and improve its potential as a therapeutic agent.

Properties

CAS No.

67624-31-1

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-4-(pyrimidin-2-yldiazenyl)phenol

InChI

InChI=1S/C11H10N4O/c1-8-7-9(3-4-10(8)16)14-15-11-12-5-2-6-13-11/h2-7,16H,1H3

InChI Key

IKJJODUJXPPULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=NC=CC=N2)O

Origin of Product

United States

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